molecular formula C21H34O5 B1252303 Drevogenin D

Drevogenin D

Cat. No. B1252303
M. Wt: 366.5 g/mol
InChI Key: AKJXQPQKJCNKKM-WBGLCLBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drevogenin D is a natural product found in Dregea volubilis with data available.

Scientific Research Applications

Anticataractogenic Activity

Drevogenin D, a triterpenoid aglycone from Dregea volubilis, has been identified for its potential anticataractogenic activity. A study by Biju et al. (2007) demonstrated its effectiveness against selenite-induced cataractous changes in rat lens models. Drevogenin D showed significant antioxidant properties and reversed the activity levels of enzymes like superoxide dismutase, catalase, and glutathione peroxidase, which are critical in maintaining lens transparency and preventing cataract formation.

Neuropharmacological Activities

Drevogenin D, along with other drevogenins, has been evaluated for neuropharmacological activities. A study conducted by Jadhav et al. (2012) on mice found that drevogenins, including Drevogenin D, significantly influenced behaviors such as gripping strength, muscle tone, and muscle coordination, suggesting their potential role in neurological disorders.

Structural Analysis

Several studies have focused on elucidating the chemical structure of Drevogenin D and other related compounds. For instance, research by Sauer, Weiss, & Reichstein (1965) deduced the structural formulae of Drevogenin D based on chemical and physical properties. Understanding the structure is crucial for exploring the synthesis and potential therapeutic applications of these compounds.

Protective Role in Oxidative Stress

Another study by Biju et al. (2007) highlighted Drevogenin D's protective role against oxidative stress and calpain activation in cultured rat lenses. This study provided insights into the mechanisms by which Drevogenin D could prevent cataractogenesis by controlling stress-induced protein oxidation and maintaining enzyme activities essential for lens health.

Pharmacological Properties

In addition to the specific findings on Drevogenin D, it is noteworthy to mention studies on similar compounds like diosgenin, which share structural similarities with Drevogenin D. For example, a study by Cai et al. (2020) reviewed the therapeutic potential of Diosgenin and its derivatives against neurological diseases, emphasizing the importance of such compounds in developing new therapeutic agents.

properties

Product Name

Drevogenin D

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,11,12,14-tetrol

InChI

InChI=1S/C21H34O5/c1-11(22)14-7-9-21(26)15-5-4-12-10-13(23)6-8-19(12,2)16(15)17(24)18(25)20(14,21)3/h4,11,13-18,22-26H,5-10H2,1-3H3/t11?,13-,14+,15+,16+,17-,18+,19-,20-,21-/m0/s1

InChI Key

AKJXQPQKJCNKKM-WBGLCLBQSA-N

Isomeric SMILES

CC([C@H]1CC[C@]2([C@@]1([C@@H]([C@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O

Canonical SMILES

CC(C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O)O

synonyms

drevogenin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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